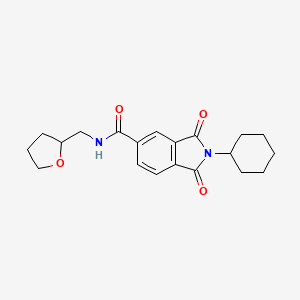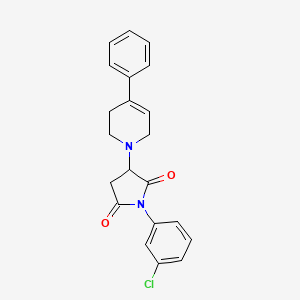![molecular formula C20H19Cl2N3O2 B4045331 3-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B4045331.png)
3-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione
Übersicht
Beschreibung
3-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione is a chemical compound known for its significant pharmacological properties
Wissenschaftliche Forschungsanwendungen
3-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its interactions with biological macromolecules and its potential effects on cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines. Subsequent deprotection with PhSH and selective intramolecular cyclization yields piperazinopyrrolidinones .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.
Wirkmechanismus
The mechanism of action of 3-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors. This dual activity helps modulate neurotransmitter levels in the brain, which can alleviate symptoms of psychiatric disorders .
Eigenschaften
IUPAC Name |
3-[4-(3,4-dichlorophenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3O2/c21-16-7-6-15(12-17(16)22)23-8-10-24(11-9-23)18-13-19(26)25(20(18)27)14-4-2-1-3-5-14/h1-7,12,18H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITHRCOIFPFUQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3,4-Dimethoxyphenyl)-3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B4045249.png)
![2-[3-(2-chlorobenzyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(3-ethoxyphenyl)acetamide](/img/structure/B4045254.png)


![3,4-dichloro-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B4045280.png)
![N~1~-(4-METHOXYPHENYL)-2-[1-METHYL-5-OXO-3-(4-PYRIDYLMETHYL)-2-THIOXO-4-IMIDAZOLIDINYL]ACETAMIDE](/img/structure/B4045284.png)
![1-(4-Fluorophenyl)-3-{[4-(2-hydroxyethyl)phenyl]amino}pyrrolidine-2,5-dione](/img/structure/B4045291.png)
![4,4'-({4-[methyl(phenyl)amino]phenyl}methylene)bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B4045305.png)
![12-Bromo-7,18-dioxo-8-oxa-17,21-dithia-19-azahexacyclo[13.7.0.02,6.04,22.09,14.016,20]docosa-9(14),10,12,16(20)-tetraene-5-carboxylic acid](/img/structure/B4045315.png)
![3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B4045320.png)
![methyl 2-chloro-5-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4045336.png)
![4-ethylsulfanylspiro[5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-2,1'-cyclohexane];hydroiodide](/img/structure/B4045344.png)
![Butyl 4-[3-(4'-carbamoyl-1,4'-bipiperidin-1'-yl)-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B4045350.png)
![dimethyl 7-(5-chloro-2-hydroxyphenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate](/img/structure/B4045352.png)
